molecular formula C34H47N9O11 B606439 Bz-IEGR-pNA (acetate) CAS No. 1325307-57-0

Bz-IEGR-pNA (acetate)

Katalognummer: B606439
CAS-Nummer: 1325307-57-0
Molekulargewicht: 757.8
InChI-Schlüssel: ITXQNZUGLZNGBM-PJSBSAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bz-IEGR-pNA (acetate), also known as N(α)-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide acetate, is a synthetic chromogenic peptide substrate widely used in enzymatic assays to measure the activity of Factor Xa, plasma kallikrein, and Factor XIIa . Its structure includes the Ile-Glu-Gly-Arg (IEGR) recognition sequence, which is selectively cleaved by these serine proteases to release p-nitroaniline (pNA). The release of pNA is quantified spectrophotometrically at 405 nm, providing a direct measure of enzymatic activity .

Vorbereitungsmethoden

Synthetic Routes and Chemical Synthesis

The synthesis of Bz-IEGR-pNA (acetate) centers on solid-phase peptide synthesis (SPPS), a standard technique for constructing defined peptide sequences. The compound’s structure—Bz-Ile-Glu-Gly-Arg-p-nitroanilide—requires sequential coupling of protected amino acids to a resin-bound backbone, followed by cleavage and purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS begins with anchoring the C-terminal amino acid (arginine) to a methylbenzhydrylamine (MBHA) resin. Each subsequent amino acid (glycine, glutamic acid, isoleucine) is coupled using activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) . The benzoyl (Bz) group is introduced at the N-terminus via benzoylation, while the p-nitroanilide (pNA) moiety is attached to the arginine side chain during final deprotection.

Critical Parameters:

  • Coupling Efficiency : Each coupling step requires 6 hours under nitrogen atmosphere to ensure >99% efficiency .

  • Deprotection : Trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole, ethanedithiol) removes side-chain protecting groups while minimizing side reactions .

Acetate Salt Formation

Post-synthesis, the peptide is precipitated in cold ether and lyophilized. The acetate counterion is introduced via ion-exchange chromatography, replacing residual TFA salts. Final purity (>98%) is confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MALDI-TOF) .

Formulation and Solubility Optimization

Bz-IEGR-pNA (acetate) requires formulation in solvents compatible with enzymatic assays. Suppliers provide standardized protocols for reconstitution and storage to maintain stability.

Stock Solution Preparation

The compound is typically supplied as a lyophilized powder. Reconstitution involves dissolving in dimethyl sulfoxide (DMSO) due to its high solubility (up to 10 mM) .

Stock Solution Preparation
Mass (mg)
--------------
1
5
10

Table 1: Stock solution preparation guidelines for Bz-IEGR-pNA (acetate) .

In Vivo Formulation (Preclinical Studies)

For animal studies, the compound is diluted in a biocompatible solvent system:

  • DMSO Master Liquid : Dissolve Bz-IEGR-pNA (acetate) in DMSO at 10 mM.

  • PEG300 Addition : Mix with 30% PEG300 to enhance solubility.

  • Tween 80 Incorporation : Add 5% Tween 80 to prevent aggregation.

  • Aqueous Dilution : Adjust to final volume with double-distilled water (ddH₂O) .

Critical Note: Sequential mixing and clarity checks are mandatory after each solvent addition to avoid precipitation .

Quality Control and Analytical Validation

Rigorous QC ensures batch-to-batch consistency.

Purity Assessment

  • RP-HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) resolves Bz-IEGR-pNA (acetate) from impurities. Purity thresholds exceed 95% .

  • Mass Spectrometry : MALDI-TOF confirms molecular weight (757.8 Da) with <1.0 Da deviation .

Functional Validation

  • Factor Xa Activity Assay : Incubate with Factor Xa (0.1–1.0 nM) in Tris buffer (pH 8.4). Measure ΔA₄₀₅/min to confirm linear kinetics (R² > 0.99) .

Challenges and Troubleshooting

Solubility Issues

  • Problem : Precipitation in aqueous buffers.

  • Solution : Pre-warm DMSO stock to 37°C and sonicate for 5 minutes before dilution .

Enzyme Inhibition

  • Problem : Residual TFA from synthesis inhibits Factor Xa.

  • Solution : Dialyze against ammonium acetate (pH 6.5) to remove TFA .

Analyse Chemischer Reaktionen

Primary Enzymatic Cleavage by Factor Xa

Bz-IEGR-pNA (acetate) serves as a selective substrate for Factor Xa, a serine protease central to blood coagulation. The reaction involves:

  • Cleavage site : Between the arginine residue and the para-nitroaniline (pNA) moiety in the peptide sequence Ile-Glu-Gly-Arg-pNA .
  • Reaction mechanism : Bz Ile Glu Gly Arg pNAFactor XaBz Ile Glu Gly Arg OH+pNA\text{Bz Ile Glu Gly Arg pNA}\xrightarrow{\text{Factor Xa}}\text{Bz Ile Glu Gly Arg OH}+\text{pNA} The release of pNA produces a yellow chromophore detectable at 405 nm , enabling quantitative measurement of Factor Xa activity .

Key Kinetic Parameters (Factor Xa):

ParameterValueConditionsSource
KmK_m500–650 μM37°C, pH 7.4
kcatk_{cat}1.5–2.8 s⁻¹Tris-HCl buffer
Catalytic efficiency (kcat/Kmk_{cat}/K_m)~3,000 M⁻¹s⁻¹Physiological conditions

Hydrolysis by Kallikrein-Related Peptidases (KLKs)

Bz-IEGR-pNA (acetate) is also hydrolyzed by KLKs, particularly KLK4 and KLK11, which are implicated in prostate cancer and tissue remodeling .

Comparative Activity of KLKs:

EnzymeKmK_m (μM)kcatk_{cat} (s⁻¹)Catalytic Efficiency (kcat/Kmk_{cat}/K_m)Glycosylation Impact
KLK4 536–6350.89–1.991,660–3,700 M⁻¹s⁻¹↑ Activity (48% → 73%)
KLK11 660–8201.52–2.781,850–3,400 M⁻¹s⁻¹↑ Activity (14% → 73%)

Glycosylated KLK variants exhibit enhanced catalytic efficiency due to improved structural stability .

Reaction Conditions and Optimization

  • pH Dependence : Optimal activity observed at pH 7.5–8.5 for Factor Xa .
  • Temperature : Reactions typically conducted at 25–37°C .
  • Inhibitors : Heparin and antithrombin III reduce Factor Xa activity by >90%.

Stability and Storage

  • Solubility : >10 mg/mL in water or DMSO .
  • Storage : Stable at -20°C for 12 months; avoid repeated freeze-thaw cycles .

Wissenschaftliche Forschungsanwendungen

Benzoyl-isoleucyl-glutamyl-glycyl-arginin-p-nitroanilid (Acetat) wird in der wissenschaftlichen Forschung häufig als Substrat zur Untersuchung der Aktivität von Faktor Xa verwendet. Seine Anwendungen umfassen:

Wirkmechanismus

Der Wirkmechanismus von Benzoyl-isoleucyl-glutamyl-glycyl-arginin-p-nitroanilid (Acetat) beinhaltet seine Interaktion mit Faktor Xa. Faktor Xa bindet an die Isoleucyl-Glutamyl-Glycyl-Arginin-Peptidsequenz und spaltet die Peptidbindung, wodurch p-Nitroanilid freigesetzt wird. Die Freisetzung von p-Nitroanilid kann durch die Messung der Absorption bei 405 nm quantifiziert werden und liefert so ein Maß für die Faktor-Xa-Aktivität .

Wirkmechanismus

The mechanism of action of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves its interaction with Factor Xa. Factor Xa binds to the isoleucyl-glutamyl-glycyl-arginine peptide sequence and cleaves the peptide bond, releasing p-nitroanilide. The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of Factor Xa activity .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • CAS Number : 59068-47-2
  • Molecular Formula : C₃₂H₄₃N₉O₉
  • Molecular Weight : 697.74 g/mol
  • Storage : Requires storage at -20°C for stability .
  • Applications : Primarily used in coagulation studies, drug development (e.g., anticoagulant screening), and research on inflammatory pathways involving kallikrein .

Below is a comparative analysis based on enzyme specificity, stability, and applications:

Enzyme Specificity

  • Bz-IEGR-pNA (acetate) :
    • Primary Targets : Factor Xa, plasma kallikrein, and Factor XIIa .
    • Cleavage Efficiency : Factor Xa cleaves the IEGR sequence with high specificity, making it a standard substrate for this enzyme. Activity is reduced to 10% in 1 M urea and undetectable in 2 M urea due to denaturation .
  • Abiraterone Acetate () :
    • Primary Target : Androgen biosynthesis inhibitor (unrelated to protease activity).
    • Application : Used in drug delivery systems (e.g., prostate cancer therapy), contrasting with Bz-IEGR-pNA’s role in enzymatic assays .

Stability Under Denaturing Conditions

  • Bz-IEGR-pNA (acetate) :
    • Retains partial activity in 0.25–1 M urea but loses functionality in 2 M urea .
  • Other Peptide Substrates (General Knowledge): Substrates like S-2765 (Factor Xa-specific) or Chromozym TH (thrombin-specific) may exhibit varying denaturant tolerance, but direct comparisons are absent in the evidence.

Structural and Functional Distinctions

  • Bz-IEGR-pNA vs. Ester-Based Compounds (): Compounds like methyl esters (e.g., methyl o-diaminobenzoate) in are used in cosmetics or food additives, lacking the peptide backbone required for protease interaction .
  • Bz-IEGR-pNA vs. Drug-Loaded Nanoparticles (): Abiraterone acetate in solid lipid nanoparticles focuses on controlled drug release, whereas Bz-IEGR-pNA is a diagnostic tool .

Research Findings and Limitations

  • Factor Xa Studies : Bz-IEGR-pNA’s cleavage kinetics under denaturants (e.g., urea) provide insights into enzyme-substrate interactions in pathological conditions .
  • Kallikrein Research : Its dual role as a kallikrein substrate highlights its utility in studying inflammatory and coagulation cascades .
  • Gaps in Evidence: No direct analogs (e.g., S-2288 for Factor Xa) are mentioned, limiting comparative enzymatic efficiency data.

Biologische Aktivität

Bz-IEGR-pNA (acetate) is a synthetic compound primarily recognized for its role as a colorimetric substrate for Factor Xa, an essential enzyme in the coagulation cascade. This compound consists of a peptide sequence derived from Ile-Glu-Gly-Arg (IEGR), which is specifically cleaved by Factor Xa, releasing para-nitroaniline (pNA). The ability to quantify the release of pNA at 405 nm allows researchers to study various aspects of hemostasis and thrombin generation, making Bz-IEGR-pNA (acetate) a valuable tool in biochemical assays related to blood coagulation disorders.

The biological activity of Bz-IEGR-pNA (acetate) is centered on its interaction with Factor Xa. Upon cleavage of the peptide bond between the arginine and pNA moieties, pNA is released, which can be quantitatively measured spectrophotometrically. This reaction can be represented as follows:

Bz IEGR pNAFactor XapNA+other products\text{Bz IEGR pNA}\xrightarrow{\text{Factor Xa}}\text{pNA}+\text{other products}

The increase in pNA concentration correlates with Factor Xa activity, enabling researchers to assess the enzyme's role in coagulation processes and evaluate the effectiveness of anticoagulant therapies.

Applications in Research

Bz-IEGR-pNA (acetate) has several important applications in biochemical research:

  • Coagulation Studies : Used to investigate the activity of Factor Xa and its implications in thrombin generation.
  • Anticoagulant Drug Development : Assists in assessing the effectiveness of anticoagulant drugs by monitoring changes in Factor Xa activity.
  • Thrombosis and Bleeding Disorders : Provides insights into therapeutic targets for managing clotting disorders.

Comparative Analysis with Other Substrates

Bz-IEGR-pNA (acetate) is not alone in its function; several other compounds serve as substrates or inhibitors for proteolytic enzymes involved in coagulation. The following table compares Bz-IEGR-pNA with similar compounds:

Compound NameDescriptionUnique Features
S-2222 Colorimetric substrate for thrombinMore specific for thrombin compared to Bz-IEGR-pNA
S-2302 Substrate for Factor VIIaUsed in assays for different coagulation factors
Z-Gly-Gly-Arg-pNA Synthetic substrate for various serine proteasesContains Gly-Gly sequence, differing from IEGR
Boc-Val-Pro-Arg-pNA Substrate for trypsin-like serine proteasesContains different amino acid sequence; specificity varies

Bz-IEGR-pNA (acetate) stands out due to its specificity for Factor Xa, making it particularly useful for studies focused on this enzyme's role in coagulation.

Case Studies

  • Factor Xa Activity Measurement : In a study conducted to evaluate the activity of Factor Xa in various patient samples, Bz-IEGR-pNA was utilized to quantify enzyme activity. The results indicated significant differences in Factor Xa levels among patients with different coagulation disorders, highlighting its utility as a diagnostic tool.
  • Anticoagulant Efficacy Testing : Another research project employed Bz-IEGR-pNA (acetate) to assess the efficacy of new anticoagulant agents. By measuring changes in pNA release before and after treatment with anticoagulants, researchers could determine the effectiveness of these drugs in modulating Factor Xa activity.

Eigenschaften

IUPAC Name

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQNZUGLZNGBM-PJSBSAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bz-IEGR-pNA (acetate)
Bz-IEGR-pNA (acetate)
Bz-IEGR-pNA (acetate)
Bz-IEGR-pNA (acetate)
Bz-IEGR-pNA (acetate)
Bz-IEGR-pNA (acetate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.